Biotin-PEG2-Acid

Antibody Conjugation Biotinylation Protein Labeling

Choose Biotin-PEG2-Acid for its uniquely optimized 2-unit PEG spacer that delivers ~90% antibody conjugation efficiency—outperforming PEG3-COOH (85%) in short-incubation protocols. Unlike hydrophobic LC-biotin, the hydrophilic PEG2 spacer prevents protein aggregation, ensuring stable, soluble biotinylated probes for ELISA, SPR, and flow cytometry. Validated as a non-cleavable ADC linker and a PEG-based PROTAC linker, it maintains structural integrity under physiological conditions. Ideal for high-density surface functionalization of nanoparticles and biosensors, where steric hindrance must be minimized for maximum capture agent loading and assay sensitivity.

Molecular Formula C17H29N3O6S
Molecular Weight 403.5 g/mol
Cat. No. B606126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG2-Acid
SynonymsBiotin-PEG2-acid
Molecular FormulaC17H29N3O6S
Molecular Weight403.5 g/mol
Structural Identifiers
InChIInChI=1S/C17H29N3O6S/c21-14(18-6-8-26-10-9-25-7-5-15(22)23)4-2-1-3-13-16-12(11-27-13)19-17(24)20-16/h12-13,16H,1-11H2,(H,18,21)(H,22,23)(H2,19,20,24)/t12-,13-,16-/m0/s1
InChIKeySDOAIZRTYJIBBG-XEZPLFJOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-PEG2-Acid: Technical Specifications and Procurement-Ready Characterization


Biotin-PEG2-Acid (CAS 1365655-89-5, MW 403.5 Da) is a heterobifunctional biotin-PEG derivative consisting of a biotin moiety, a short two-unit polyethylene glycol (PEG2) spacer arm, and a terminal carboxylic acid group . The biotin group enables high-affinity binding to avidin or streptavidin (Kd ≈ 10⁻¹⁵ M), while the carboxylic acid group permits covalent conjugation to primary amines via carbodiimide-mediated coupling (e.g., EDC) . The compound is supplied as a white to off-white solid with reported purity ≥95-98%, soluble in DMSO and DMF, and stable for at least two years when stored at ≤ -20°C [1].

Biotin-PEG2-Acid: Why PEG Linker Length and Cleavability Dictate Experimental Outcomes


Substituting Biotin-PEG2-Acid with a longer PEG variant (e.g., PEG4, PEG6) or a cleavable linker is not a trivial change. The two-unit PEG spacer provides a specific balance between solubility enhancement and minimal steric bulk, which directly impacts conjugation efficiency and the accessibility of the biotin moiety . For example, in short-incubation protocols, Biotin-PEG2-Acid achieves ~90% antibody conjugation efficiency, outperforming PEG3-COOH (85%), while longer spacers may reduce binding site accessibility in crowded environments . Conversely, replacing the non-cleavable PEG2 linker with a cleavable analog would fundamentally alter the stability profile required for applications like Antibody-Drug Conjugates (ADCs) and PROTACs, where the linker must remain intact under physiological conditions .

Biotin-PEG2-Acid: Quantified Differentiation Against PEG4/LC-Biotin and Longer PEG Analogs


Conjugation Efficiency: Biotin-PEG2-Acid Outperforms PEG3-COOH in Short-Incubation Antibody Labeling

In antibody labeling studies under short-incubation protocols, Biotin-PEG2-Acid demonstrates a higher conjugation efficiency compared to the longer PEG3-COOH analog. The shorter PEG2 spacer minimizes steric hindrance, facilitating more rapid and complete coupling to the target biomolecule .

Antibody Conjugation Biotinylation Protein Labeling

Solubility Profile: Biotin-PEG2-Acid Mitigates Aggregation Relative to Non-PEGylated LC-Biotin

While LC-Biotin and PEG4-biotin acid share comparable linker lengths, PEG-based linkers confer superior water solubility and prevent the aggregation commonly observed with the highly hydrophobic LC-biotin. Biotin-PEG2-Acid, with its short hydrophilic PEG2 spacer, imparts this same beneficial solubility and anti-aggregation property to conjugated biomolecules .

Solubility Aggregation Biotinylation Reagents

Linker Length Optimization: Shorter PEG2 Spacer Enhances Biotin Accessibility on Crowded Surfaces

A study on enzyme immobilization on polymer brushes demonstrated that a shorter biotin-PEG3 linker led to a higher biotin surface density and, consequently, higher streptavidin-HRP loading (81-98% monolayer coverage) compared to a much longer biotin-PEG23 linker, which achieved only 43% coverage at 20°C [1]. This finding supports the selection of short PEG linkers like Biotin-PEG2-Acid when maximizing surface functionalization density is a priority.

Surface Functionalization Enzyme Immobilization Linker Length

Spacer Length: Biotin-PEG2-Acid Occupies a Unique Niche Between PEG3 and PEG4 Analogs

Biotin-PEG2-Acid (MW 403.5 Da, 2 PEG units) fills a distinct size gap among commercially available biotin-acid linkers. It is slightly shorter than Biotin-PEG3-acid (447.6 Da) and significantly smaller than Biotin-PEG4-acid (491.6 Da) . This incremental difference allows researchers to fine-tune the biotin-streptavidin interaction distance and the overall hydrodynamic radius of the conjugate, a parameter that can influence binding kinetics and in vivo biodistribution.

PEG Linker Molecular Weight Structure-Activity Relationship

Biotin-PEG2-Acid: Validated Application Scenarios in Bioconjugation and Targeted Therapeutics


High-Density Surface Functionalization of Biosensors and Nanoparticles

Evidence from a 2018 study by Rosenthal et al. demonstrates that shorter PEG linkers (e.g., PEG3) enable significantly higher surface coverage of streptavidin-conjugated proteins compared to much longer linkers (e.g., PEG23) due to reduced steric hindrance [1]. Biotin-PEG2-Acid is therefore the preferred reagent for modifying nanoparticles, hydrogels, or biosensor surfaces where maximizing the density of immobilized capture agents (e.g., antibodies, enzymes) is critical for assay sensitivity.

Synthesis of Non-Cleavable Antibody-Drug Conjugates (ADCs) and PROTACs

Biotin-PEG2-Acid is explicitly validated as a non-cleavable ADC linker and a PEG-based PROTAC linker [1]. Its non-degradable nature ensures that the linker remains intact in circulation for ADCs, preventing premature payload release. For PROTACs, the short, flexible PEG2 spacer provides an optimal distance for inducing ternary complex formation between the target protein and E3 ligase, a critical parameter for efficient ubiquitination and degradation .

Rapid and Efficient Antibody Biotinylation in High-Throughput Workflows

In short-incubation protocols, Biotin-PEG2-Acid achieves approximately 90% conjugation efficiency, outperforming the longer PEG3-COOH analog [1]. This makes it a strategic choice for high-throughput screening or labeling workflows where speed and reagent economy are paramount, minimizing the time and material costs associated with incomplete labeling reactions.

Aggregation-Free Protein Labeling for Sensitive Bioassays

Unlike traditional hydrophobic biotinylation reagents such as LC-biotin, which are known to induce aggregation and precipitation of labeled proteins, Biotin-PEG2-Acid's hydrophilic PEG2 spacer prevents this detrimental effect [1]. This property is essential for generating stable, soluble biotinylated probes for sensitive bioassays like ELISA, SPR, and flow cytometry, where protein aggregates can cause high background noise and reduced signal-to-noise ratios.

Technical Documentation Hub

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